molecular formula C14H12N4O4S2 B2767622 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide CAS No. 941966-52-5

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide

Cat. No.: B2767622
CAS No.: 941966-52-5
M. Wt: 364.39
InChI Key: MFNPTBXHHMJAQY-UHFFFAOYSA-N
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Description

Thiazolo[3,2-a]pyrimidines are a class of organic compounds that contain a thiazole ring fused with a pyrimidine ring . They are structural analogs of biogenic purine bases and can be considered as potential purine antagonists . They have been synthesized by various methods, including the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines has received considerable attention from both synthetic and medicinal chemists . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane .


Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines is characterized by a thiazole ring fused with a pyrimidine ring . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .


Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines undergo various chemical reactions due to the presence of reactive sites in their structure . For instance, the active methylene group (C2H2) is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Scientific Research Applications

Cancer Research

The compound has been identified as a part of a series of novel kinesin spindle protein (KSP) inhibitors, with studies highlighting its role in arresting cells in mitosis, leading to the formation of the monopolar spindle phenotype characteristic of KSP inhibition and induction of cellular death. This indicates its potential as a clinical candidate for the treatment of cancer due to its excellent biochemical potency and pharmaceutical properties suitable for clinical development (Theoclitou et al., 2011).

Antibacterial and Antifungal Applications

Research on novel heterocyclic compounds containing a sulfonamido moiety has demonstrated potential antibacterial properties, with several compounds showing high activities. This indicates the compound's role in the development of new antibacterial agents, contributing to the fight against microbial diseases (Azab et al., 2013). Furthermore, the synthesis and antimicrobial screening of derivatives incorporating the thiazole ring have shown inhibitory action against bacterial and fungal infections, highlighting the therapeutic potential of thiazole derivatives (Desai et al., 2013).

Herbicide Development

In the realm of agriculture, pyrimidinylthiobenzoates, a category that includes compounds structurally related to N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide, have been explored as acetohydroxyacid synthase (AHAS) inhibitors. These studies focus on the design and synthesis of herbicides targeting AHAS, which catalyzes the first common step in branched-chain amino acid biosynthesis, indicating the compound's utility in developing agricultural chemicals (He et al., 2007).

Neurological Disorder Research

The compound's structure has been implicated in the development of novel metabotropic glutamate receptor 1 (mGluR1) antagonists. Such compounds, including those structurally related to this compound, have demonstrated potent antipsychotic-like effects in several animal models. This highlights the compound's potential for elucidating mGluR1 functions in human and treating neurological disorders (Satoh et al., 2009).

Future Directions

Thiazolo[3,2-a]pyrimidines are promising scaffolds for the design of new medicines, including anticancer drugs . Future research may focus on the design and synthesis of new thiazolo[3,2-a]pyrimidine derivatives with improved biological activities and safety profiles .

Properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S2/c1-8-11(13(20)18-6-7-23-14(18)16-8)17-12(19)9-2-4-10(5-3-9)24(15,21)22/h2-7H,1H3,(H,17,19)(H2,15,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNPTBXHHMJAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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